molecular formula C22H21FN2O3 B2685530 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide CAS No. 941916-15-0

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2685530
CAS No.: 941916-15-0
M. Wt: 380.419
InChI Key: FFXJMCVJSZTMMB-UHFFFAOYSA-N
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Description

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a structurally complex molecule featuring a pyridinone core substituted with a 2-fluorobenzyloxy group at position 5 and a methyl group at position 2. The acetamide moiety (N-methyl-N-phenyl) is attached to the pyridinone ring via a methylene bridge.

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-16-12-20(26)21(28-15-17-8-6-7-11-19(17)23)13-25(16)14-22(27)24(2)18-9-4-3-5-10-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXJMCVJSZTMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)N(C)C2=CC=CC=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridinone core and various substituents, suggests a range of biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C22H21FN2O3
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 941916-15-0

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

  • Antineoplastic Activity :
    • Some derivatives have shown moderate antitumor effects against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells. For instance, compounds with similar structural features demonstrated EC50 values significantly lower than standard chemotherapeutic agents .
  • Anticonvulsant Properties :
    • The compound's analogs were evaluated for anticonvulsant activity using models such as maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. Certain derivatives exhibited promising results in reducing seizure activity, indicating potential use in epilepsy treatment .
  • Neuroprotective Effects :
    • Research has suggested that certain structural modifications can enhance neuroprotective properties, potentially through interactions with neurotransmitter receptors or modulation of oxidative stress pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes involved in key signaling pathways. For example, its fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the pyridinone core might participate in hydrogen bonding .
  • Cellular Pathways : Studies suggest that the compound may influence various cellular pathways related to apoptosis and cell proliferation, particularly in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineResultsReference
AntineoplasticTK-10, HT-29Moderate cytotoxicity
AnticonvulsantMES, scPTZSignificant seizure reduction
NeuroprotectiveNeuronal culturesReduced oxidative stress markers

Case Study Example

A study conducted on a series of pyridinone derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced neuroprotective effects against oxidative stress-induced neuronal damage. The most potent derivatives showed a significant decrease in reactive oxygen species (ROS) levels compared to controls .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of similar compounds derived from the pyridinone structure. For example, derivatives designed based on the pyridinone core have demonstrated significant activity against seizures in animal models, particularly in maximal electroshock (MES) tests .

CompoundMES Protection (%)Toxicity (Rotarod Test)
Compound 2050% at 2hNo impairment
Phenytoin (control)100% in various intervalsNo impairment

This table summarizes the efficacy of select compounds compared to phenytoin, a standard antiepileptic drug.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro assays indicated cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer), with IC50 values suggesting moderate potency compared to established chemotherapeutics .

Cell LineIC50 Value (μM)
HT-2915
TK-1020

These results indicate its potential as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

  • Anticonvulsant Studies : A study on N-phenylacetamide derivatives showed that modifications to the pyridinone core significantly influenced anticonvulsant activity, establishing structure-activity relationships (SAR) that guide further development .
  • Anticancer Research : In vitro studies revealed that derivatives based on the pyridinone structure exhibited varying degrees of cytotoxicity against cancer cell lines, indicating the importance of structural modifications for enhancing therapeutic efficacy .
  • Pharmacokinetic Studies : Research into similar compounds has indicated that modifications such as fluorination can improve metabolic stability and bioavailability, crucial for effective drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

  • 5-(4,5,5-Trimethyl-3-ethylidenebutenolide)-2-(2-fluorobenzyl)aminoimidazolinone (): Key Features: Shares the 2-fluorobenzyl group but replaces the pyridinone core with an imidazolinone ring fused to a butenolide. Physicochemical Data: Melting point 227–230°C, molecular formula C₁₉H₂₁FN₃O₃, HR-ESI-MS m/z 358.1562 [M + H]+. The absence of the N-methyl-N-phenylacetamide group limits direct functional overlap .
  • PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) (): Key Features: Contains a benzo[d]oxazolone core and the N-methyl-N-phenylacetamide group, similar to the target compound. The fluorobenzyl group is replaced with a bis(pyridin-2-ylmethyl)aminoacetamido side chain. The additional pyridyl groups could influence pharmacokinetics, such as blood-brain barrier penetration .

Acetamide Derivatives with Heterocyclic Cores

  • Mefenacet (2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide) (): Key Features: Retains the N-methyl-N-phenylacetamide group but replaces the pyridinone system with a benzothiazolyloxy moiety. Comparison: Used as a herbicide, mefenacet demonstrates the importance of the acetamide group in agrochemical activity. The benzothiazole ring introduces sulfur-based electronic effects, contrasting with the oxygen-dominated pyridinone in the target compound .
  • 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide (): Key Features: Features a thieno[2,3-d]pyrimidin-4-one core and a sulfanyl linker instead of the pyridinone and methylene bridge. Physicochemical Data: Molecular weight 567.67 g/mol (calculated from formula C₂₉H₂₂N₃O₃S₂).

Fluorinated Chromenone and Pyrazolo-pyrimidine Derivatives

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Key Features: Combines a fluorinated chromenone system with a pyrazolo-pyrimidine core and a sulfonamide group. Physicochemical Data: Melting point 175–178°C, mass 589.1 [M++1]. Comparison: The chromenone and pyrazolo-pyrimidine systems introduce multiple aromatic rings, likely increasing molecular weight and complexity. The sulfonamide group differs from the acetamide in electronic and hydrogen-bonding properties .

Key Insights

  • Fluorine Impact : The 2-fluorobenzyl group in the target compound and analogs (e.g., ) enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
  • Acetamide Functionality : The N-methyl-N-phenylacetamide group is a common pharmacophore in both pharmaceuticals (e.g., TSPO ligands) and agrochemicals (e.g., mefenacet), underscoring its versatility .
  • Structural Rigidity vs. Flexibility: Compounds with rigid cores (e.g., PBPA’s benzo[d]oxazolone) may offer better target selectivity, while flexible systems (e.g., the target’s pyridinone) could adapt to diverse binding pockets.

Further experimental studies are needed to validate its biological activity and optimize its properties relative to analogs.

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